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Abstract
N-methylanthranilate is a valuable compound in the fragrance, flavor, and pharmaceutical

industries. This document provides detailed protocols for the synthesis of N-
methylanthranilate from methyl anthranilate, focusing on the widely used reductive alkylation

method. This approach offers high yields and purity, minimizing the formation of dimethylated

byproducts.[1][2] Alternative methods are also briefly discussed. The protocols and data

presented are intended to support research, development, and production efforts in various

scientific and industrial settings.

Introduction
Methyl N-methylanthranilate is a key intermediate and product with applications ranging from

fragrances and flavors to the synthesis of more complex organic molecules.[1] The N-

methylation of methyl anthranilate is a crucial transformation to access this compound. While

classical methods involving methylating agents like dimethyl sulfate or methyl iodide exist,

reductive alkylation with formaldehyde has emerged as a preferred method due to its efficiency

and selectivity.[1][2] This process involves the reaction of methyl anthranilate with

formaldehyde to form an intermediate Schiff base, which is then reduced in situ to yield the

desired N-methylated product.[1]
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Reaction Principle: Reductive Alkylation
The synthesis of N-methylanthranilate from methyl anthranilate via reductive alkylation

proceeds in two main steps:

Iminium Ion Formation: Methyl anthranilate reacts with formaldehyde to form an intermediate

iminium ion (or a related species).

Reduction: The intermediate is then immediately reduced in the presence of a hydrogenation

catalyst and a hydrogen source to yield N-methylanthranilate.

An acid catalyst can be optionally used to improve the reaction yield.[1][3]

Experimental Protocols
Method 1: Reductive Alkylation using Palladium on
Carbon
This protocol is a common and effective method for the synthesis of N-methylanthranilate.[4]

Materials and Reagents:

Methyl anthranilate

Formaldehyde (37% aqueous solution)

5% Palladium on charcoal (Pd/C) catalyst

Ethyl acetate

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (NaCl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Hydrogen gas

Filter aid (e.g., Celite)
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Equipment:

Pressure reactor (e.g., Parr shaker)

Stirring apparatus

Standard laboratory glassware

Filtration apparatus

Rotary evaporator

Procedure:

In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% palladium on

carbon catalyst.

Cool the mixture to 5°C.

Slowly add the 37% aqueous formaldehyde solution to the cooled mixture.

Seal the reactor and purge with hydrogen gas.

Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.[3][4]

Stir the mixture continuously at room temperature. The reaction progress can be monitored

by the cessation of hydrogen uptake (typically around 6 hours).[3][4]

Once the reaction is complete, carefully vent the reactor and filter the mixture through a pad

of filter aid to remove the catalyst.[3][4]

Wash the filtrate with a saturated sodium bicarbonate solution until the aqueous layer is

neutral.[3][4]

Perform a final wash with a saturated sodium chloride solution.[3][4]

Separate the organic layer and dry it over anhydrous sodium sulfate.

Evaporate the solvent under reduced pressure to yield the crude product.[3][4]
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The product can be further purified by vacuum distillation.[3]

Method 2: Reductive Alkylation with an Acid Catalyst
The inclusion of a solid acid catalyst can lead to improved yields.[3]

Materials and Reagents:

All materials from Method 1

Solid acid catalyst (e.g., acidic clay like K-10 powder)[3]

Procedure:

In a pressure reactor, combine methyl anthranilate, ethyl acetate, the 5% palladium on

carbon catalyst, and the solid acid catalyst.[3]

Cool the mixture to 5°C.[3]

Slowly add the 37% aqueous formaldehyde solution.[3]

Follow steps 4-12 from Method 1.

Data Presentation
The following table summarizes quantitative data from representative experiments for the

synthesis of N-methylanthranilate.

Parameter Value Reference

Yield (Method 1) 85% [3]

Purity (GLC, Method 1) 98.5% [3]

Yield (Method 2) 91-96% [3]

Purity (GLC, Method 2) 97.3-99.7% [3]

Boiling Point 130-133°C at 12 mmHg [3]

Appearance Colorless liquid [3]
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Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of N-methylanthranilate via

reductive alkylation.

Reaction Setup Reaction Workup & Purification

Combine Methyl Anthranilate,
Solvent, and Catalyst(s) Cool to 5°C Add Formaldehyde

Solution

Hydrogenate at
Room Temperature

(approx. 6h)

Filter to Remove
Catalyst

Wash with Saturated
NaHCO₃ Solution

Wash with Saturated
NaCl Solution Dry Organic Layer Evaporate Solvent Vacuum Distillation N-Methylanthranilate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of N-methylanthranilate.

Signaling Pathways & Logical Relationships
The chemical transformation follows a clear logical progression from starting materials to the

final product, as depicted in the reaction scheme below.

Methyl Anthranilate

Schiff Base Intermediate
(transient)

+ H₂C=O

Formaldehyde

N-Methylanthranilate

+ H₂

(Pd/C catalyst)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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